molecular formula C6H9NO B2637044 2-(3-Hydroxycyclobutyl)acetonitrile CAS No. 2091611-11-7

2-(3-Hydroxycyclobutyl)acetonitrile

Cat. No.: B2637044
CAS No.: 2091611-11-7
M. Wt: 111.144
InChI Key: DEAYGFQVUHWMCP-OLQVQODUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Hydroxycyclobutyl)acetonitrile is an organic compound with the molecular formula C6H9NO. It features a cyclobutane ring substituted with a hydroxyl group and an acetonitrile group.

Scientific Research Applications

2-(3-Hydroxycyclobutyl)acetonitrile has several applications in scientific research:

Safety and Hazards

2-(3-Hydroxycyclobutyl)acetonitrile is classified as a Category 2 skin corrosive/irritant . It has several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 2-(3-Hydroxycyclobutyl)acetonitrile involves the use of palladium hydroxide on carbon as a catalyst. The process starts with 2-(3-(benzyloxy)cyclobutylidene)acetonitrile, which is subjected to hydrogenation under high pressure (100 psi) in a steel reactor at around 20°C. This reaction yields this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the use of catalytic hydrogenation and other standard organic synthesis techniques are likely employed. The scalability of these methods would depend on the availability of starting materials and the efficiency of the catalytic processes.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxycyclobutyl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reagents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-(3-oxocyclobutyl)acetonitrile.

    Reduction: Formation of 2-(3-hydroxycyclobutyl)ethylamine.

    Substitution: Formation of 2-(3-chlorocyclobutyl)acetonitrile or 2-(3-bromocyclobutyl)acetonitrile.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxycyclobutyl)acetonitrile involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to enzymes or receptors. The nitrile group can participate in nucleophilic addition reactions, potentially modifying biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Hydroxycyclobutyl)acetonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on a cyclobutane ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.

Properties

IUPAC Name

2-(3-hydroxycyclobutyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c7-2-1-5-3-6(8)4-5/h5-6,8H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAYGFQVUHWMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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